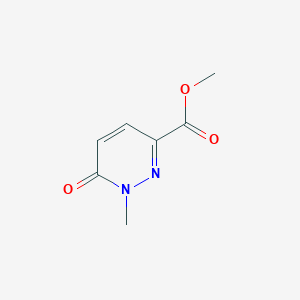

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 74173-58-3

Cat. No.: VC2857652

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74173-58-3 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | methyl 1-methyl-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3 |

| Standard InChI Key | MLOCOCULIFZPTB-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=CC(=N1)C(=O)OC |

| Canonical SMILES | CN1C(=O)C=CC(=N1)C(=O)OC |

Introduction

Chemical Structure and Identification

Molecular Characteristics

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure features a methyl group at the 1-position, a ketone at the 6-position, and a methyl ester at the 3-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| SMILES | CN1C(=O)C=CC(=N1)C(=O)OC | |

| InChI Key | MLOCOCULIFZPTB-UHFFFAOYSA-N | |

| IUPAC Name | methyl 1-methyl-6-oxopyridazine-3-carboxylate |

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. For instance, the NMR spectrum in dimethyl sulfoxide (DMSO-d₆) reveals signals at δ 3.84 (s, 3H, ester methyl), δ 6.96 (d, J = 9.9 Hz, 1H), and δ 7.82 (d, J = 10.1 Hz, 1H), consistent with the pyridazine ring protons . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 169.0601 ([M+H]⁺), aligning with the theoretical mass .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via esterification of its carboxylic acid precursor, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 100047-66-3), using methanol and catalytic thionyl chloride (SOCl₂) . A representative procedure involves:

-

Condensation: Reacting the acid with excess methanol and SOCl₂ under reflux (80°C, 16 hours).

-

Purification: Cooling the mixture to precipitate the product, followed by recrystallization from methanol .

Table 1: Optimization of Synthesis Conditions

Alternative Methods

Phosphorus oxychloride (POCl₃)-mediated esterification at 110°C for 5 hours achieves moderate yields (50–68%) but requires careful handling due to POCl₃’s corrosive nature . Microwave-assisted synthesis has been explored to reduce reaction times, though data remain limited.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water (<1 mg/mL) but dissolves readily in methanol, ethanol, and dimethylformamide (DMF) . Its stability under ambient conditions is moderate, with degradation observed under prolonged exposure to light or moisture .

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP (octanol-water) | 0.18 | Silicos-IT |

| Melting Point | 191–193°C | Differential scanning calorimetry |

| pKa | 4.2 (carboxylic acid) | Potentiometric titration |

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a key precursor in synthesizing fused heterocycles. For example, its reaction with hydrazides yields triazolo[1,5-a]pyridines, which exhibit antimicrobial and anticancer activities . The ester group facilitates nucleophilic substitution, enabling diversification at the 3-position.

Agrochemical Development

Derivatives of this compound have shown herbicidal and fungicidal activity in preliminary screenings. Modifications at the pyridazine ring’s 6-position enhance binding to fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.

Biological Activities

Anti-inflammatory Effects

The parent carboxylic acid (CAS 3719-45-7) suppresses AP-1-mediated luciferase activity in murine macrophages, suggesting a role in mitigating inflammation . Ester derivatives may enhance bioavailability, though pharmacokinetic studies are pending.

Recent Advances and Future Directions

Catalytic Applications

Recent work explores its use in palladium-catalyzed cross-coupling reactions to access biaryl pyridazines, which are valuable in materials science .

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) improves its aqueous solubility and target specificity, enhancing therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume